

## Interpreting inconsistent results in AZD9898 pharmacodynamic studies

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# AZD9898 Pharmacodynamic Studies: Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret inconsistent results in **AZD9898** pharmacodynamic (PD) studies.

### Introduction

**AZD9898** is a potent, orally bioavailable inhibitor of leukotriene C4 synthase (LTC4S), an enzyme responsible for the production of cysteinyl leukotrienes (CysLTs), which are key mediators in the pathophysiology of asthma.[1] Preclinical studies demonstrated promising pharmacodynamic effects. However, the Phase I clinical trial was prematurely terminated due to a lack of the expected pharmacodynamic effect in humans.[2] This guide addresses the potential reasons for these inconsistent results and provides structured information for researchers working with LTC4S inhibitors.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **AZD9898**?

A1: **AZD9898** is a selective inhibitor of the enzyme leukotriene C4 synthase (LTC4S).[3] LTC4S catalyzes the conjugation of leukotriene A4 (LTA4) with reduced glutathione to form leukotriene C4 (LTC4). LTC4 is subsequently converted to LTD4 and LTE4. These cysteinyl leukotrienes



(CysLTs) are potent inflammatory mediators that cause bronchoconstriction, increased vascular permeability, and mucus secretion in the airways, all of which are hallmark features of asthma.

[4] By inhibiting LTC4S, **AZD9898** is expected to reduce the production of all CysLTs.[1]

Q2: What were the expected pharmacodynamic effects of AZD9898 based on preclinical data?

A2: Preclinical studies indicated that **AZD9898** is a highly potent inhibitor of LTC4S. In vitro, it exhibited a picomolar IC50.[5] In a calcium ionophore-stimulated rat model, it demonstrated good in vivo pharmacodynamic activity.[5] Furthermore, in a human whole blood assay, **AZD9898** showed potent inhibition of LTC4 release.[3] Based on these findings, a significant reduction in the urinary biomarker leukotriene E4 (uLTE4), the final stable metabolite of the CysLT pathway, was expected in clinical studies.

Q3: What were the observed pharmacodynamic results in the Phase I clinical trial?

A3: The Phase I clinical trial (NCT03140072) in healthy volunteers showed that while **AZD9898** was well-tolerated, it did not produce the anticipated pharmacodynamic effect.[1] At the highest tested dose (45 mg), there was a reduction in uLTE4 levels, but the magnitude and duration of this effect were less than expected.[1] Modeling and simulation analyses suggested that the target level of uLTE4 inhibition would not be achievable even with twice-daily dosing.[1] Consequently, the study was terminated.[1][2]

## **Troubleshooting Guide for Inconsistent PD Results**

This guide provides potential explanations for the discrepancy between preclinical and clinical pharmacodynamic results of **AZD9898**.

#### **Data Presentation**

Table 1: Preclinical and In Vitro Potency of AZD9898



Assay Type	Species/Syste m	Parameter	Value	Reference
Enzyme Inhibition	Purified Enzyme	IC50	0.28 nM	[5]
Cell-Based Assay	Human Peripheral Blood Mononuclear Cells	IC50, free	6.2 nM	[5]
Whole Blood Assay	Human	IC50	900 nM	[3]
In Vivo PD Model	Rat (calcium ionophore-stimulated)	IC50, free	34 nM	[5]

Table 2: Phase I Clinical Trial (NCT03140072) Design

Parameter	Description	
Study Design	Randomized, placebo-controlled, single ascending dose[1]	
Population	Healthy Volunteers[1]	
Dose Cohorts	3 mg, 9 mg, 15 mg, 45 mg[1]	
Pharmacodynamic Marker	Urinary Leukotriene E4 (uLTE4) normalized to creatinine[1]	
Key Finding	Insufficient reduction in uLTE4 at the highest dose[1]	

## **Potential Causes for Discrepancy**

• Species Differences in Metabolism and Pharmacokinetics:



 Issue: The metabolic pathways and pharmacokinetic profiles of AZD9898 may differ significantly between rats and humans. This could lead to lower free drug concentrations at the target site (LTC4S) in humans compared to what was predicted from preclinical models.

#### Troubleshooting:

- Re-evaluate the allometric scaling from rat to human pharmacokinetics.
- Investigate if there are any human-specific metabolites of AZD9898 that are less active or inactive.
- Consider conducting further in vitro studies using human-derived hepatocytes or other relevant human cellular systems to better predict human metabolism.
- Differences in Target Engagement and Biomarker Response:
  - Issue: The relationship between plasma concentration of AZD9898, target engagement (inhibition of LTC4S in relevant cells), and the downstream biomarker response (reduction in uLTE4) may not be linear and could be different in humans.
  - Troubleshooting:
    - Assess target engagement more directly in future studies, if possible, for example, by measuring LTC4S activity in accessible cells (e.g., blood cells).
    - Evaluate the time course of uLTE4 excretion more intensively to better understand the dynamics of biomarker response.
    - Consider that basal uLTE4 levels in healthy volunteers may be low, making it difficult to detect a significant reduction. The study was planned to include asthma patients who may have higher baseline CysLT production.
- Assay Methodology and Variability:
  - Issue: The methods used to measure uLTE4 can have inherent variability. The collection, storage, and analysis of urine samples can all introduce potential errors.



#### Troubleshooting:

- Ensure a standardized and validated bioanalytical method is used for uLTE4 quantification.
- Implement strict protocols for urine sample collection (e.g., 24-hour collection vs. spot urine) and storage to minimize analyte degradation.
- Consider the impact of diet and other medications on uLTE4 levels.

## **Experimental Protocols**

Measurement of Urinary Leukotriene E4 (uLTE4)

This is a generalized protocol for the quantification of uLTE4 in urine samples by enzyme immunoassay (EIA), a common method for this biomarker.

- Sample Collection: Collect spot urine samples or 24-hour urine collections in sterile containers.
- Sample Processing: Centrifuge the urine samples to remove any cellular debris.
- Storage: Store the supernatant at -70°C until analysis to prevent degradation of LTE4.
- Assay Principle: The assay is a competitive immunoassay. LTE4 in the sample competes
  with a fixed amount of enzyme-labeled LTE4 for binding to a limited amount of anti-LTE4
  antibody coated on a microplate.

#### Procedure:

- Add standards, controls, and urine samples to the wells of the microplate.
- Add the enzyme-labeled LTE4 conjugate to all wells.
- Incubate the plate to allow for competitive binding.
- Wash the plate to remove any unbound reagents.



- Add a substrate solution that will react with the enzyme to produce a colored product.
- Stop the reaction and measure the absorbance using a microplate reader.
- Data Analysis: The concentration of LTE4 in the samples is inversely proportional to the measured absorbance. A standard curve is generated using known concentrations of LTE4, and the concentrations in the samples are determined by interpolation from this curve.
- Normalization: To account for variations in urine dilution, the uLTE4 concentration is typically normalized to the urinary creatinine concentration, which is measured in the same sample.

## Visualizations Signaling Pathway



## Arachidonic Acid 5-LOX Pathway Leukotriene A4 (LTA4) AZD9898 Inhibition Leukotriene C4 Synthase (LTC4S) + Glutathione Leukotriene C4 (LTC4) Leukotriene D4 (LTD4) Leukotriene E4 (LTE4) Excretion Urinary LTE4 (uLTE4)

Simplified Cysteinyl Leukotriene Synthesis Pathway

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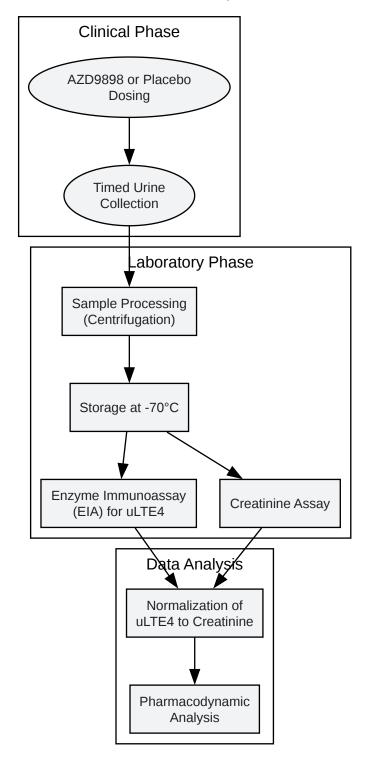
(Biomarker)

Caption: Inhibition of LTC4S by AZD9898 to block CysLT production.

## **Experimental Workflow**



#### Workflow for uLTE4 Pharmacodynamic Assessment

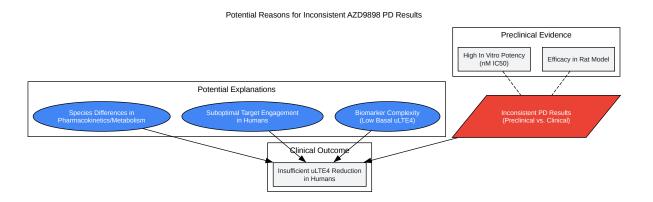


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Caption: Standard workflow for measuring uLTE4 as a PD biomarker.



## **Logical Relationship Diagram**



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Caption: Potential drivers for the discrepancy in AZD9898 PD data.

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